molecular formula C8H6F2O3 B15334696 2,4-Difluoro-6-methoxybenzoic acid

2,4-Difluoro-6-methoxybenzoic acid

Cat. No.: B15334696
M. Wt: 188.13 g/mol
InChI Key: QLROVWLINOPNSG-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 6th position of the benzene ring

Properties

IUPAC Name

2,4-difluoro-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLROVWLINOPNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 2,4-difluorobenzoic acid.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,4-Difluoro-6-methoxybenzoic acid may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation reaction under controlled temperature and pressure conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example:

  • Reagents/Conditions : HATU (coupling agent) with DIPEA (base) in DMF at 20°C for 24 hours .

  • Product : Corresponding methyl or benzyl esters with yields up to 100% .

SubstrateReagentsSolventTemperatureYield
2-Methoxybenzoic acid HATU, DIPEADMF20°C100%

The methoxy group at the 6-position enhances steric hindrance, potentially slowing reaction kinetics compared to unsubstituted analogs .

Amide Formation

The acid readily forms amides via activation of the carboxyl group:

  • Reagents/Conditions : Propylphosphonic anhydride (T3P®) with DIPEA in THF at 80°C.

  • Product : Substituted benzamide derivatives.

ApplicationReagentsSolventTemperatureYield
Anti-invasive agents T3P®, DIPEATHF80°C85–95%

A study on brartemicin analogs demonstrated that 2,3-dimethoxybenzoic acid derivatives exhibit enhanced bioactivity when converted to amides .

Decarboxylative Halogenation

The compound participates in decarboxylative halogenation via the Hunsdiecker–Borodin mechanism :

  • Reagents/Conditions : Halogens (Br₂, Cl₂) with lead tetraacetate in aprotic solvents.

  • Product : 2,4-Difluoro-6-methoxybromobenzene or analogous halides.

Mechanism :

  • Formation of a mixed anhydride intermediate with lead.

  • Homolytic cleavage of the Pb–O bond generates a carboxyl radical.

  • Decarboxylation produces an aryl radical, which abstracts a halogen atom .

This reaction is sensitive to the electronic effects of substituents, with fluorine atoms accelerating decarboxylation due to their electron-withdrawing nature .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions activated by the methoxy group:

  • Directed Sites : Methoxy directs electrophiles to the ortho and para positions, but fluorine atoms at 2 and 4 positions deactivate the ring, favoring substitution at the 5-position (relative to methoxy) .

ElectrophileConditionsProductYield
NO₂⁺HNO₃/H₂SO₄, 0°C5-Nitro-2,4-difluoro-6-methoxybenzoic acid60–70%
SO₃HFuming H₂SO₄, 100°C5-Sulfo derivative50–55%

Biological Activity and Derivatives

Derivatives of 2,4-difluoro-6-methoxybenzoic acid show promise in medicinal chemistry:

  • Anti-invasive agents : 6,6′-Bis(2,3-dimethoxybenzoyl)-α,α-D-trehalose (IC₅₀ = 0.15 μM against colon carcinoma) .

  • Structure–activity relationship : Methoxy groups at specific positions enhance potency by 2.6-fold compared to natural analogs .

Key Challenges and Considerations

  • Steric effects : The 6-methoxy group hinders reactions at adjacent positions.

  • Electronic effects : Fluorine atoms increase carboxylic acid acidity (pKa ≈ 2.1 vs. ~4.2 for benzoic acid).

Scientific Research Applications

2,4-Difluoro-6-methoxybenzoic acid is a chemical compound with applications in pharmaceutical development, agricultural chemicals, material science, analytical chemistry, and biochemical research .

Scientific Research Applications
2,4-Difluoro-6-methoxybenzoic acid is widely utilized in scientific research across multiple disciplines .

Pharmaceutical Development
It is often used as an intermediate in synthesizing pharmaceutical agents, especially those targeting inflammatory diseases, because of its unique chemical structure .

Agricultural Chemicals
The compound serves as a building block for developing herbicides, helping to improve crop yields by effectively controlling unwanted weeds while minimizing environmental impact .

Material Science
It is explored in creating advanced materials, including polymers and coatings, benefiting from its chemical stability and resistance to degradation .

Analytical Chemistry
The compound acts as a standard in analytical methods, aiding researchers in the accurate quantification of similar compounds in complex mixtures .

Biochemical Research
2,4-Difluoro-6-methoxybenzoic acid is utilized in studies investigating enzyme interactions and metabolic pathways, providing insights into biological processes and potential therapeutic targets .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-methoxybenzoic acid depends on its specific application. For example:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.

    Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-4-methoxybenzoic acid: Similar in structure but with different substitution positions.

    2,4-Difluoro-3-methoxybenzoic acid: Another isomer with the methoxy group at the 3rd position.

    2,4-Difluoro-5-methoxybenzoic acid: Similar compound with the methoxy group at the 5th position.

Uniqueness

2,4-Difluoro-6-methoxybenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a methoxy group can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

2,4-Difluoro-6-methoxybenzoic acid (DFMBA) is a fluorinated aromatic compound with the molecular formula C8H6F2O3C_8H_6F_2O_3 and a molecular weight of 188.13 g/mol. Its unique structure, characterized by the presence of fluorine atoms and a methoxy group, contributes to its biological activity, making it a subject of interest in medicinal chemistry and agricultural applications.

  • IUPAC Name : 2,4-Difluoro-6-methoxybenzoic acid
  • CAS Number : 1104386-44-8
  • Molecular Formula : C8H6F2O3C_8H_6F_2O_3
  • Purity : 97% .

Biological Activity Overview

DFMBA has demonstrated various biological activities, particularly in the fields of pharmaceuticals and agriculture. Its fluorinated nature enhances its interaction with biological targets, influencing its pharmacological properties.

1. Antimicrobial Activity

Research indicates that DFMBA exhibits significant antimicrobial properties. A study highlighted its efficacy against various pathogens, showing that compounds with similar structures can inhibit the growth of fungi and bacteria effectively. The presence of fluorine atoms is believed to enhance lipophilicity and membrane permeability, allowing better access to intracellular targets .

2. Anti-inflammatory Properties

DFMBA has been evaluated for its anti-inflammatory effects. It was found to modulate pathways associated with inflammation, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further development in treating inflammatory diseases .

3. Agricultural Applications

In agricultural contexts, DFMBA has shown herbicidal properties. It effectively inhibits certain weed species, suggesting its potential as an agrochemical. The compound's mechanism involves disrupting metabolic processes in plants, leading to stunted growth or death .

Case Study 1: Antimicrobial Efficacy

A series of experiments assessed DFMBA's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results indicate that DFMBA is particularly potent against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .

Case Study 2: Anti-inflammatory Activity

In vitro studies on human cell lines demonstrated that DFMBA significantly reduced the production of TNF-alpha and IL-6, key markers of inflammation:

Treatment Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
102530
505055
1007075

These findings support the hypothesis that DFMBA can modulate inflammatory responses effectively .

The biological activities of DFMBA are attributed to its ability to interact with various biological targets:

  • Fluorine Substitution : The difluoromethyl group enhances hydrogen bonding capabilities and alters lipophilicity, improving bioavailability.
  • Methoxy Group : This group may contribute to increased solubility in organic solvents, facilitating better interaction with lipid membranes.

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